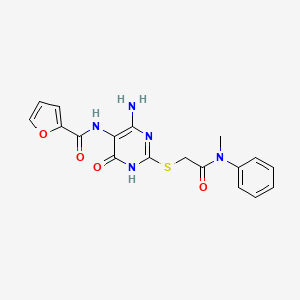
2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are part of many important drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, phenylboronic acid, a compound with a similar phenyl structure, is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research into novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives has shown that these compounds exhibit significant fungicidal and antivirus activities. The synthesis of these derivatives demonstrates their potential utility in controlling fungi and viruses, highlighting their importance in agricultural and pharmaceutical applications. Preliminary bioassays have revealed that some of these compounds, such as compounds 4b and 4i, display over 50% activity against six tested fungi at concentrations of 50 μg/mL. Additionally, most compounds showed promising activity against TMV (Tobacco Mosaic Virus) with various models in vivo at concentrations of 100 μg/mL, indicating their potential as antiviral agents (Li Fengyun et al., 2015).
Chemical Synthesis and Characterization
The synthesis and spectroscopic identification of new series of compounds containing 1,3,4-thiadiazole units have been explored, starting from 4-n-propoxy benzoic acid. These compounds, upon further reactions, yield a range of aromatic Schiff bases, showcasing the versatility of thiazole and thiadiazole derivatives in synthesizing new chemical entities with potential applications in material science and pharmaceutical research (H. Azeez & S. Hamad, 2017).
Aggregation-Induced Emission Luminogens
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) has been designed and synthesized, exhibiting multifluorescence emissions based on tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. This compound demonstrates significant potential for highly sensitive physiological pH sensing, showcasing its application in bioanalytical and environmental monitoring (Kai Li et al., 2018).
Antioxidant and Anti-inflammatory Agents
Research has also focused on the synthesis of benzofused thiazole derivatives for evaluating their antioxidant and anti-inflammatory activities. These studies aim to develop alternative therapeutic agents, with some derivatives showing promising in vitro antioxidant and anti-inflammatory activities. This research contributes to the ongoing search for new compounds that can serve as effective treatments for conditions related to oxidative stress and inflammation (Dattatraya G. Raut et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-propoxyphenyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)12-14-11(8-18-12)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCVRVCKPBCDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


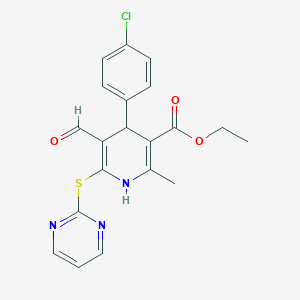
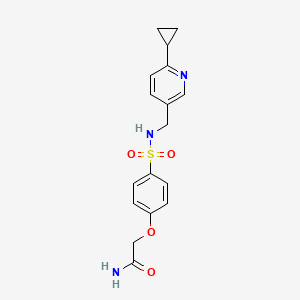
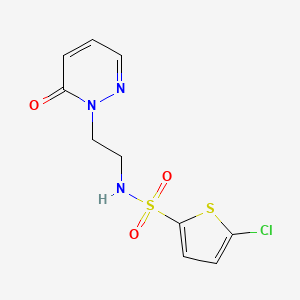
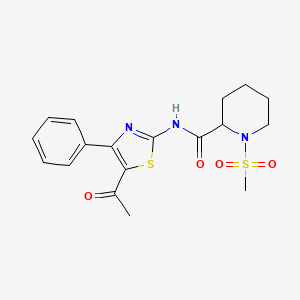
![4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2725883.png)
![7-Butyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2725884.png)
![N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide](/img/structure/B2725885.png)
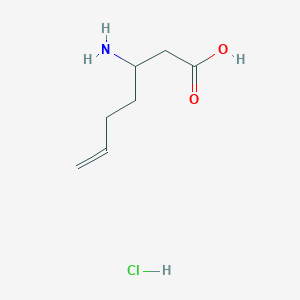
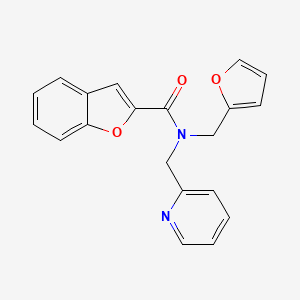
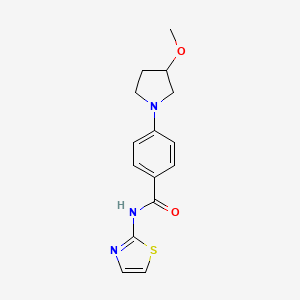
![4-{1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2725894.png)

